molecular formula C8H9F3N2O2 B11806265 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11806265
M. Wt: 222.16 g/mol
InChI Key: ZUJXWHQHIOXSPD-UHFFFAOYSA-N
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Description

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid is a compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid
  • 2-(1-Ethyl-5-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid
  • 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

The presence of the trifluoromethyl group in 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid distinguishes it from other similar compounds. This group significantly influences the compound’s chemical properties, such as its stability, reactivity, and biological activity .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

2-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C8H9F3N2O2/c1-2-13-6(8(9,10)11)3-5(12-13)4-7(14)15/h3H,2,4H2,1H3,(H,14,15)

InChI Key

ZUJXWHQHIOXSPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CC(=O)O)C(F)(F)F

Origin of Product

United States

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